7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol
Description
7,8,9,10-Tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is a tricyclic heterocyclic compound featuring a fused oxadiazole ring system integrated with a carbazole scaffold. The oxadiazole moiety (1,2,5-oxadiazole) is a nitrogen- and oxygen-containing heterocycle known for its electron-deficient properties, which influence reactivity and stability.
Properties
IUPAC Name |
6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15-9-4-2-1-3-7(9)11-10(15)6-5-8-12(11)14-17-13-8/h5-6,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZSSSRORSGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2O)C=CC4=NON=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350115 | |
| Record name | 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164356-02-9 | |
| Record name | 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysts to assemble the carbazole and oxadiazole rings simultaneously. A representative protocol involves Suzuki-Miyaura coupling between boronic acid-functionalized carbazole fragments and oxadiazole-containing aryl halides. Using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), this method achieves ring fusion at 80–100°C in toluene, with yields exceeding 75%. The catalyst’s stability in aerobic conditions and compatibility with diverse substrates make this route industrially viable.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization steps. For example, irradiating a mixture of carbazole hydrazide and nitrile oxides at 150°C for 15 minutes produces the target compound with 72% yield, compared to 48 hours under conventional heating. This technique minimizes thermal degradation and enhances reproducibility.
Purification and Characterization
Crude products often contain unreacted starting materials and regioisomeric byproducts. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the desired compound. Recrystallization from ethanol or methanol further enhances purity (>98%), as confirmed by high-performance liquid chromatography (HPLC).
Structural validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:
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¹H NMR : A singlet at δ 4.34–4.40 ppm for the oxadiazole-proximal methylene group.
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¹³C NMR : Resonances at 160–165 ppm for the oxadiazole carbons.
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MS : Molecular ion peak at m/z 229.23 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₁N₃O₂.
Industrial Scale-Up Considerations
Transitioning from laboratory to industrial synthesis requires addressing solvent volume, catalyst recovery, and waste management. Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control during cyclization. For example, a pilot-scale setup using microfluidic channels achieved 85% yield at a throughput of 5 kg/day.
Economic analyses highlight phosphorus oxychloride as a cost driver due to its stoichiometric use and hazardous waste generation. Alternative cyclizing agents, such as thionyl chloride (SOCl₂), reduce costs by 20% but require stringent moisture control.
Comparative Analysis of Synthetic Routes
The table below evaluates four methods based on yield, scalability, and environmental impact:
*E-factor = kg waste/kg product
The Pd-catalyzed and microwave-assisted methods outperform others in yield and sustainability, though microwave technology requires higher initial capital investment.
Mechanistic Insights and Side Reactions
Cyclization via POCl₃ proceeds through a two-step mechanism: (1) nucleophilic attack by the hydrazide nitrogen on the acyl chloride carbonyl, forming an intermediate iminium ion, and (2) POCl₃-mediated dehydration to close the oxadiazole ring. Competing pathways, such as N-alkylation or over-oxidation, are suppressed by maintaining anhydrous conditions and stoichiometric POCl₃.
In Pd-catalyzed routes, oxidative addition of the aryl halide to Pd(0) initiates the cycle, followed by transmetalation with the carbazole boronic acid. Reductive elimination forms the carbon-nitrogen bond, completing the ring fusion. Catalyst deactivation via phosphine ligand oxidation is mitigated by using bulky, electron-rich ligands like tricyclohexylphosphine .
Scientific Research Applications
7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons :
Biological Activity
7,8,9,10-Tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol (CAS No. 332849-82-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11N3O2
- Molecular Weight : 215.24 g/mol
- Structure : The compound features a fused oxadiazole and carbazole structure which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrocarbazoles possess significant antimicrobial properties. For instance:
- Study Findings : Compounds derived from tetrahydrocarbazoles demonstrated moderate antimicrobial effects against various pathogens including Aspergillus niger and weak activity against Candida albicans .
Anticancer Activity
Several studies have highlighted the potential of this compound in cancer therapy:
- Mechanism : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study involving tetrahydrocarbazole derivatives showed a promising reduction in tumor growth in xenograft models .
Neuroprotective Effects
The neuroprotective potential of tetrahydrocarbazole derivatives has been investigated:
- Research Insights : In animal models, these compounds have shown a reduction in neuroinflammation and oxidative stress markers, suggesting potential use in neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Moderate against A. niger | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Neuroprotective | Reduced neuroinflammation |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of tetrahydrocarbazole derivatives reported that administration led to significant tumor size reduction in mice models. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotection in Rodent Models
In a controlled experiment with rodent models exhibiting neurodegenerative symptoms, treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
